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Introduction

The Bligh and Dyer method, first published in 1959, is a rapid and effective technique for the

total extraction of lipids from a wide variety of biological materials, including tissues, cells, and

fluids.[1][2][3] It is a "gold standard" liquid-liquid extraction method that utilizes a ternary solvent

system of chloroform, methanol, and water to disrupt cells and partition lipids into an organic

phase.[4][5] This method is particularly well-suited for samples with high water content, such as

fish muscle.[6]

Coprostanol, a 5β-stanol, is a key biomarker for fecal pollution in environmental samples like

water and sediments, as it is formed by the microbial hydrogenation of cholesterol in the gut of

higher mammals.[7][8] Accurate quantification of coprostanol is crucial for environmental

monitoring and paleoecological studies. The Bligh and Dyer method provides an efficient

framework for extracting non-polar lipids like coprostanol and other sterols from complex

matrices.[9] This document provides detailed protocols and data for researchers utilizing this

method for coprostanol analysis.

Quantitative Data
The following tables summarize key quantitative aspects of the Bligh and Dyer extraction

method.

Table 1: Standard Bligh & Dyer Reagent Volumes for Varying Sample Volumes[10]
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Sample
Volume (mL)

1:2
Chloroform:Me
thanol (mL)

Chloroform
(mL)

Water (mL)
Total Volume
(mL)

0.2 0.75 0.25 0.25 1.45

0.5 1.9 0.625 0.625 3.65

1.0 3.75 1.25 1.25 7.25

1.5 5.7 1.875 1.875 10.95

2.0 7.5 2.5 2.5 14.50

3.5 13.125 4.375 4.375 25.375

Table 2: Comparison of Key Parameters in Bligh & Dyer vs. Folch Methods[11]

Parameter Bligh & Dyer Method Folch Method

Solvent Ratio

(CHCl₃:MeOH:H₂O)
1:1:0.9 2:1:0.75

Solvent Volume (vs. Sample) 4 times the sample volume 20 times the sample volume

Assumed Water in Sample 80% 100%

Aqueous Phase Salt Absent in the original protocol
Present (0.9% NaCl or 0.73%

KCl)

Primary Application
Samples with low lipid (<2%)

and high water content

Samples with higher lipid

content (>2%)

Table 3: Representative Diagnostic Ratios for Fecal Contamination Assessment[12][13]
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Diagnostic Ratio
Uncontaminated
Threshold

Contaminated Indication

Coprostanol / Cholesterol < 0.2
Values > 0.2 suggest

increasing sewage influence.

Coprostanol /

(Coprostanol+Cholestanol)
< 0.3

Values > 0.7 are considered

indicative of raw sewage.

Note: Coprostanol concentrations above 100-500 ng/g in sediments are often used as

indicators of significant fecal contamination.[12][13]

Experimental Workflow
The following diagram illustrates the key steps in the Bligh and Dyer lipid extraction process.
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1. Sample Preparation & Homogenization

2. Biphasic System Formation

3. Lipid Extract Isolation

Sample (e.g., 1g tissue in 1mL H₂O)

Add 3.75 mL
Chloroform:Methanol (1:2)

Vortex / Homogenize
(10-15 min)

Add 1.25 mL
Chloroform

Vortex (1 min)

Add 1.25 mL
Water

Vortex (1 min)

Centrifuge
(e.g., 1000 rpm, 5 min)

Upper Aqueous Phase (Methanol/Water)

Protein Disc (Interface)

Lower Organic Phase (Chloroform)
Contains Lipids & Coprostanol

Collect Lower
Organic Phase

Evaporate Solvent
(e.g., under N₂)

Lipid Extract
(Containing Coprostanol)

Click to download full resolution via product page

Caption: Workflow of the Bligh & Dyer method for lipid extraction.
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Detailed Experimental Protocols
Protocol 1: Standard Bligh & Dyer Extraction for Tissues
or Sediments
This protocol is adapted from the original method and is suitable for samples like homogenized

tissues, cell suspensions, or wet sediments.[1][6]

Principle

The method begins by homogenizing the sample in a monophasic solution of chloroform and

methanol, which is miscible with the water in the sample.[14] This single phase ensures

complete disruption of cell membranes and solvation of lipids. Subsequent addition of specific

volumes of chloroform and water creates a biphasic system. The non-polar lipids, including

coprostanol, partition into the lower chloroform layer, while more polar molecules (sugars, salts,

etc.) remain in the upper aqueous-methanolic layer.[4] Denatured proteins typically precipitate

at the interface.[1]

Reagents and Materials

Chloroform (HPLC grade)

Methanol (HPLC grade)

Deionized Water

Phosphate-Buffered Saline (PBS) (optional, for cell washing)

Internal Standard (e.g., deuterated sterol surrogate, β-sitosterol)[10][15]

Glass centrifuge tubes with Teflon-lined caps

Pasteur pipettes (glass)

Vortex mixer

Centrifuge
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Evaporation system (e.g., nitrogen stream or SpeedVac)

Procedure

Sample Preparation: Weigh approximately 1 g of wet sample (e.g., tissue homogenate,

sediment) into a glass centrifuge tube. The sample should contain about 0.8-1.0 mL of water.

If the sample is drier, add deionized water to bring the total water volume to 1 mL.

Internal Standard: If quantitative analysis is required, add a known amount of an internal

standard to the sample at this stage.[10]

Homogenization: Add 3.75 mL of a 1:2 (v/v) chloroform:methanol mixture to the sample tube.

[1][10]

Mixing: Cap the tube securely and vortex vigorously for 10-15 minutes to ensure thorough

homogenization and creation of a single-phase solvent system.[1][6]

Phase Separation - Step 1: Add 1.25 mL of chloroform to the tube. Cap and vortex for 1

minute.[1][6]

Phase Separation - Step 2: Add 1.25 mL of deionized water. Cap and vortex for another

minute. The solution should now appear cloudy or emulsified.[1][6]

Centrifugation: Centrifuge the tube at approximately 1000 rpm for 5-10 minutes at room

temperature.[10] This will separate the mixture into two distinct layers: a top aqueous layer

and a bottom organic (chloroform) layer, often with a disc of precipitated protein at the

interface.

Lipid Collection: Carefully insert a glass Pasteur pipette through the upper aqueous layer to

the bottom of the tube. To avoid aspirating the upper phase, apply gentle positive pressure

(slight bubbling) while passing through it.[10] Aspirate the lower chloroform phase containing

the lipids and transfer it to a clean collection tube. Avoid disturbing the protein interface.

Solvent Evaporation: Evaporate the chloroform from the collected lipid extract under a gentle

stream of nitrogen or using a centrifugal vacuum concentrator (SpeedVac).[16]
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Storage: The dried lipid extract can be stored under an inert atmosphere (e.g., nitrogen or

argon) at -20°C or below until further analysis. For subsequent analysis, redissolve the

extract in a small, known volume of an appropriate solvent like chloroform/methanol (2:1).[1]

[6]

Protocol 2: Modified Bligh & Dyer for Cultured Cells
This protocol is adapted for lipid extraction from adherent cells grown in culture dishes.[9][16]

Cell Washing: Place the culture dish on ice. Aspirate the culture medium. Gently wash the

cells twice with 3 mL of ice-cold PBS. Discard the wash.

Cell Lysis & Collection: Add 1.6 mL of cold PBS to the dish and scrape the cells from the

surface using a cell lifter. Transfer the cell suspension to a 14-mL glass centrifuge tube.[15]

Homogenization: Add 6 mL of a 1:2 (v/v) chloroform:methanol mixture to the cell suspension.

If using a deuterated sterol standard for quantification, add it at this point.[9] Vortex

thoroughly.

Initial Centrifugation: Centrifuge at ~2500 rpm for 5 minutes to pellet insoluble material.[9]

Supernatant Transfer: Decant the supernatant into a fresh glass tube, discarding the pellet.

[9]

Phase Separation: To the supernatant, add 2 mL of chloroform and 2 mL of PBS (or water).

[9][15] Vortex well.

Final Centrifugation: Centrifuge at ~2500 rpm for 5 minutes to separate the phases.

Collection and Evaporation: Collect the lower organic phase and proceed with solvent

evaporation as described in Protocol 1 (Steps 9-10).

Notes and Modifications for Coprostanol Analysis
Saponification: Sterols in biological samples can be present as free sterols or as fatty acid

esters. For total coprostanol analysis, a saponification (alkaline hydrolysis) step is often

required to cleave these ester bonds.[17] This is typically performed after the initial extraction
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by incubating the dried lipid extract with a strong base in alcohol (e.g., KOH in ethanol) at an

elevated temperature.[17]

Re-extraction: For exhaustive extraction and to improve the yield of non-polar lipids like

coprostanol, a re-extraction of the remaining aqueous phase and protein pellet can be

performed with an additional volume of chloroform.[6] The chloroform phases are then

combined before evaporation.

Washing Step: To remove non-lipid contaminants from the organic phase, a "washing" step

can be included. After the initial collection of the lower phase, it can be mixed with a volume

of "authentic upper phase" (prepared by performing the extraction on a blank sample of

water), vortexed, centrifuged, and the lower phase re-collected.[2][10]

Limitations: The standard Bligh and Dyer method may underestimate the lipid content in

samples containing more than 2% lipids (e.g., fatty tissues). For such samples, the Folch

method, which uses a larger solvent-to-sample ratio, may be more accurate.[1][11]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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